二甲基天冬氨酸

描述

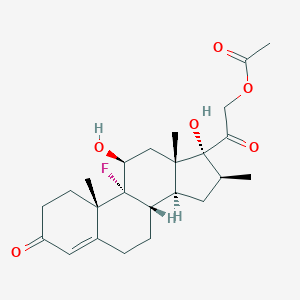

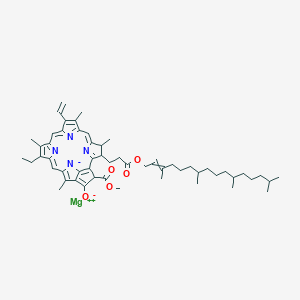

Dimethyl aspartic acid, also known as dimethyl ester of aspartic acid, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the carboxyl groups of aspartic acid, resulting in a dimethyl ester form. It is a colorless crystalline solid with a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol .

科学研究应用

Dimethyl aspartic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Serves as a model compound for studying the behavior of esterified amino acids in biological systems.

Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable ester linkages.

作用机制

Target of Action

Dimethyl aspartic acid, also known as D-aspartic acid, primarily targets the endocrine system and the central nervous system, which includes the brain and spinal cord . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain, helping to control neuroplasticity and brain activity . It also plays a crucial role in regulating hormones such as prolactin, oxytocin, melatonin, and testosterone .

Mode of Action

Dimethyl aspartic acid interacts with its targets by binding to NMDARs in the brain, thereby influencing neuroplasticity and brain activity . Neuroplasticity refers to the brain’s ability to reorganize itself by forming new neural connections throughout life. This interaction results in changes in hormone regulation, including hormones like prolactin, oxytocin, melatonin, and testosterone .

Biochemical Pathways

Dimethyl aspartic acid is involved in several biochemical pathways. Most L-aspartic acid is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles . Aspartic acid serves as a common precursor for basic amino acids (e.g., isoleucine, lysine, methionine, threonine), and can be converted into glutamate and asparagine .

Pharmacokinetics

It is known that most l-aspartic acid is synthesized in the body, particularly in the liver and muscles

Result of Action

The action of dimethyl aspartic acid results in several molecular and cellular effects. It helps control neuroplasticity and brain activity, which can influence cognitive function . It also regulates various hormones, which can have wide-ranging effects on the body . For example, it has been shown to increase testosterone levels in some populations .

生化分析

Biochemical Properties

Dimethyl aspartic acid plays a role in the production and release of extracellular D-amino acids which regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination . It interacts with broad spectrum racemases (Bsr), enzymes that generate high concentrations of D-amino acids in environments with variable compositions of L-amino acids .

Cellular Effects

Dimethyl aspartic acid influences cell function by regulating cell wall biosynthesis. It is involved in the production of D-amino acids like D-Asp or D-Ser at the terminal position of the stem peptide, providing tolerance to certain bactericidal agents .

Molecular Mechanism

At the molecular level, Dimethyl aspartic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it targets cell wall independent pathways .

Temporal Effects in Laboratory Settings

It is known that it plays a role in the production and release of extracellular D-amino acids which regulate diverse cellular processes .

Metabolic Pathways

Dimethyl aspartic acid is involved in the aspartate metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis .

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl aspartic acid can be synthesized through the esterification of aspartic acid. One common method involves the reaction of aspartic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of dimethyl aspartic acid follows similar principles but on a larger scale. The process involves the continuous esterification of aspartic acid with methanol, followed by purification steps that may include distillation and crystallization to obtain the pure dimethyl ester .

化学反应分析

Types of Reactions

Dimethyl aspartic acid undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to aspartic acid in the presence of water and an acid or base catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as ammonia or amines can be used under mild heating conditions.

Major Products Formed

Hydrolysis: Aspartic acid

Oxidation: Oxo derivatives of dimethyl aspartic acid

Substitution: Various substituted derivatives depending on the nucleophile used

相似化合物的比较

Similar Compounds

Dimethyl glutamic acid: Similar in structure but with an additional methylene group in the side chain.

Dimethyl succinic acid: Lacks the amino group present in dimethyl aspartic acid.

Dimethyl malic acid: Contains a hydroxyl group instead of an amino group.

Uniqueness

Dimethyl aspartic acid is unique due to its dual ester groups and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form stable ester linkages makes it particularly valuable in the synthesis of biodegradable polymers and drug delivery systems .

属性

CAS 编号 |

1115-22-6 |

|---|---|

分子式 |

C6H11NO4 |

分子量 |

161.16 g/mol |

IUPAC 名称 |

2-(dimethylamino)butanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |

InChI 键 |

AXWJKQDGIVWVEW-UHFFFAOYSA-N |

SMILES |

CN(C)C(CC(=O)O)C(=O)O |

手性 SMILES |

CN(C)[C@@H](CC(=O)O)C(=O)O |

规范 SMILES |

CN(C)C(CC(=O)O)C(=O)O |

同义词 |

DIMETHYL ASPARTIC ACID |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the luminescence properties of Dimethyl aspartic acid, and how can they be enhanced?

A1: [] Dimethyl aspartic acid exhibits near-infrared (NIR) luminescence. Interestingly, this luminescence can be significantly enhanced by introducing specific metal ions. Research indicates that the combination of Dimethyl aspartic acid with metal ions like Dy3+, Gd3+, Nd3+, Er3+, Sr3+, Y3+, Zn2+, Zr4+, Ho3+, Yb3+, La3+, Pr6+/Pr3+, and Sm3+ leads to a boost in its NIR emission. This enhancement is attributed to an optical chemistry mechanism triggered by the interaction between Dimethyl aspartic acid and the activator metal ions. []

Q2: Can Dimethyl aspartic acid be utilized for environmental applications?

A2: [] Yes, research suggests potential applications of Dimethyl aspartic acid in environmental remediation, specifically in dye degradation. Studies show that Dimethyl aspartic acid modified with Ca2+ effectively degrades Rhodamine 6G dye under white light irradiation. Moreover, when modified with Sr2+ or Zr4+, it demonstrates the capability to degrade Rhodamine B, Rhodamine 6G, and Fluorescein sodium salt dyes. This photodegradation ability makes Dimethyl aspartic acid a promising candidate for wastewater treatment and environmental protection applications. []

Q3: What is the structural characterization of Dimethyl aspartic acid?

A3: [] While the provided research papers delve into the applications of Dimethyl aspartic acid, they lack detailed information regarding its molecular formula, weight, and spectroscopic data. Further investigation and analysis, potentially employing techniques like FTIR, XPS, 1H NMR, and mass spectroscopy, are required to elucidate these specific structural characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide](/img/structure/B73372.png)

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)